molecular formula C10H22N2 B14650833 Ethanimidamide, N,N'-dibutyl- CAS No. 52120-15-7

Ethanimidamide, N,N'-dibutyl-

Cat. No.: B14650833
CAS No.: 52120-15-7
M. Wt: 170.30 g/mol
InChI Key: BSENPUMSGQVFKR-UHFFFAOYSA-N
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Description

Amidines, in general, are nitrogen-containing compounds with the structure R1C(NR2R3)=NH, where substituents influence their chemical and biological properties.

Key structural features of ethanimidamides include:

  • Amidine core: A conjugated system with delocalized electrons, enabling hydrogen bonding and coordination with metals.

Properties

CAS No.

52120-15-7

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,N'-dibutylethanimidamide

InChI

InChI=1S/C10H22N2/c1-4-6-8-11-10(3)12-9-7-5-2/h4-9H2,1-3H3,(H,11,12)

InChI Key

BSENPUMSGQVFKR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=NCCCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidamide, N,N’-dibutyl- typically involves the reaction of ethanimidamide with butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of Ethanimidamide, N,N’-dibutyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethanimidamide, N,N’-dibutyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions can replace one of the butyl groups with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium alkoxides (NaOR) or Grignard reagents (RMgX) are employed.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amidines with different alkyl or aryl groups.

Scientific Research Applications

Ethanimidamide, N,N’-dibutyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanimidamide, N,N’-dibutyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Ethanimidamide Derivatives
Compound Name Substituents Key Functional Groups Applications/Properties Source
Ethanimidamide, N,N'-dibutyl- Butyl (-C₄H₉) Amidine, alkyl chains Likely surfactant/pesticide* Inferred
Acetamiprid Chloropyridinyl, cyano (-CN) Amidine, nitrile, aromatic Nicotinic insecticide
N,N'-Diphenylethanimidamide Phenyl (-C₆H₅) Amidine, aromatic High ΔsubH (122.60 kJ/mol)
N′-Hydroxy-2-(2-thienyl)ethanimidamide Thienyl, hydroxylamine Amidine, heterocyclic Metal coordination, dimerization

Key Observations :

  • Lipophilicity : Butyl and phenyl substituents increase lipophilicity compared to smaller groups (e.g., methyl), affecting solubility and environmental persistence .
  • Reactivity: Cyano groups (as in acetamiprid) enhance insecticidal activity by interacting with nicotinic acetylcholine receptors , while hydroxylamine groups enable metal complexation .

Physical-Chemical Properties

Table 2: Thermodynamic and Solubility Data
Compound Name ΔsubH (kJ/mol) Melting Point (°C) Solubility Trends Source
N,N'-Diphenylethanimidamide 122.60 ± 3.80 Not reported Low water solubility (aromatic)
Dibutyl phthalate (analog*) Not applicable -35 High organic solvent miscibility
N′-Hydroxy-2-(2-thienyl)ethanimidamide Not reported 68–74 Moderate polar solvent solubility

Notes:

  • ΔsubH : Higher in aromatic derivatives (e.g., N,N'-diphenyl-) due to stronger intermolecular π-π stacking .
  • Butyl vs. Phenyl : Butyl groups may reduce melting points compared to phenyl derivatives due to weaker van der Waals forces.
Table 3: Toxicity and Environmental Impact
Compound Name Toxicity Profile Environmental Persistence Source
Acetamiprid High insect specificity, low mammalian toxicity Moderate (hydrolysis-sensitive)
Dibutyl sebacate (analog*) Low concern (aquatic toxicity) High (aliphatic ester stability)
N,N'-Diphenylethanimidamide Not reported Likely persistent (high ΔsubH)

Key Trends :

  • Amidine Core : Can form hydrogen bonds with biological targets (e.g., acetamiprid’s interaction with nAChR) .

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